molecular formula C21H24N4O4 B2922280 2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one CAS No. 2034304-96-4

2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one

Número de catálogo: B2922280
Número CAS: 2034304-96-4
Peso molecular: 396.447
Clave InChI: QUSIZCPQPLJMCV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one (hereafter referred to as Compound A) is a pyridazinone derivative with a complex heterocyclic architecture. Its structure features:

  • A pyridazin-3(2H)-one core substituted with a cyclopropyl group at position 5.
  • At position 2, an ethyl chain connects to a piperazine ring, which is further modified with a benzodioxolylmethyl group.

The cyclopropyl group may enhance metabolic stability compared to bulkier substituents .

Propiedades

IUPAC Name

2-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c26-20-6-4-17(16-2-3-16)22-25(20)13-21(27)24-9-7-23(8-10-24)12-15-1-5-18-19(11-15)29-14-28-18/h1,4-6,11,16H,2-3,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSIZCPQPLJMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N4O3C_{25}H_{26}N_4O_3, with a molecular weight of 462.56 g/mol. The structure includes a piperazine moiety linked to a benzo[d][1,3]dioxole and a pyridazinone core, which are critical for its biological activity.

1. Receptor Interaction

Research indicates that compounds with similar structures often interact with various neurotransmitter receptors, including serotonin and dopamine receptors. The presence of the piperazine ring suggests potential activity at these sites, which could lead to anxiolytic or antipsychotic effects.

2. Cytotoxic Activity

Studies have shown that related compounds exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives of benzodiazepines have demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cells . This suggests that the compound may also possess anticancer properties.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For example:

Cell Line IC50 (µM) Reference
MCF-716.19 ± 1.35
HCT-11617.16 ± 1.54

These results indicate promising anticancer activity, warranting further investigation into its mechanisms and efficacy.

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of similar pyridazinone derivatives showed that modifications at specific positions significantly enhanced their cytotoxic profiles against tumor cell lines. The introduction of substituents that increase lipophilicity often resulted in improved binding affinity to cancer cell targets .

Case Study 2: Neuropharmacological Effects

Another case study explored the neuropharmacological effects of piperazine derivatives in animal models. The results indicated that these compounds could reduce anxiety-like behaviors in rodents, suggesting a potential application in treating anxiety disorders .

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

To contextualize Compound A, its structural and functional attributes are compared to related pyridazinone derivatives documented in recent literature and patents. Key compounds include:

6-(4-Methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyridazin-3-one (CID 3346720)

  • Core Structure : Pyridazin-3(2H)-one with a 4-methylphenyl group at position 6.
  • Piperazine Modification : 4-methylpiperazine linked via an oxoethyl chain.
  • Key Differences: The 4-methylphenyl group (vs. The 4-methylpiperazine lacks the benzodioxolylmethyl group, which may diminish affinity for serotonin or dopamine receptors .

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one

  • Core Structure : Pyridazin-3(2H)-one with morpholinyl and phenyl groups at positions 6 and 4, respectively.
  • Piperazine Modification : 4-(4-fluorophenyl)piperazine substituent.
  • Key Differences :
    • The morpholinyl group (vs. cyclopropyl) may alter solubility due to its polar oxygen atom.
    • The 4-fluorophenyl-piperazine modification is associated with σ-receptor binding, diverging from Compound A ’s benzodioxole motif, which is linked to MAO inhibition .

Patent Derivatives from European Patent Application (2023)

The patent describes pyrido[1,2-a]pyrimidin-4-one analogs, such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one , which share the benzodioxole-piperazine motif but differ in core structure:

  • Core Structure: Pyrido-pyrimidinone (vs. pyridazinone in Compound A).
  • Pharmacological Implications: The pyrido-pyrimidinone core may enhance kinase inhibition activity, whereas pyridazinones are more commonly associated with phosphodiesterase (PDE) targeting.

Structural and Functional Analysis (Table 1)

Compound Name Molecular Formula Position 6 Substituent Piperazine Substituent Key Features
Compound A C₂₀H₂₁N₄O₄ Cyclopropyl Benzodioxolylmethyl High metabolic stability; CNS-targeting potential
CID 3346720 C₁₈H₂₂N₄O₂ 4-Methylphenyl 4-Methylpiperazine Steric bulk; moderate solubility
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-... C₂₃H₂₃FN₅O₃ Morpholinyl 4-(4-Fluorophenyl)piperazine σ-Receptor affinity; polar functional group
Patent Compound (Example) C₁₈H₁₇N₃O₃ N/A (pyrido-pyrimidinone core) Piperazine (unmodified) Kinase inhibition; divergent core structure

Pharmacological and Physicochemical Considerations

  • Solubility : The benzodioxole and cyclopropyl groups in Compound A likely confer moderate lipophilicity (logP ~2.5–3.5), balancing blood-brain barrier penetration and aqueous solubility.
  • Receptor Profiling : Analogous benzodioxole-piperazine compounds exhibit affinity for 5-HT₁A and D₂ receptors, suggesting Compound A may share this profile .
  • Metabolic Stability : Cyclopropyl’s resistance to oxidative metabolism could give Compound A a longer half-life than morpholinyl- or aryl-substituted analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.